6-Thio-8-N-(decylthio)theophylline
Description
This discrepancy suggests either a mislabeling of the compound in the query or a mismatch between the evidence and the requested topic.
To comply with the task, the following sections will outline the limitations of the provided evidence and highlight the necessity of additional authoritative sources for a comprehensive comparison.
Properties
CAS No. |
4791-42-8 |
|---|---|
Molecular Formula |
C17H28N4OS2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
8-decylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(22)21(3)15(13)23/h4-12H2,1-3H3,(H,18,19) |
InChI Key |
VXKIKIXTSOHTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-8-N-(decylthio)theophylline typically involves the introduction of thio and decylthio groups to the theophylline molecule. One common synthetic route includes the reaction of theophylline with decylthiol in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-Thio-8-N-(decylthio)theophylline can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio groups.
Substitution: The decylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives of the original compound.
Scientific Research Applications
6-Thio-8-N-(decylthio)theophylline has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of thio and decylthio groups in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-Thio-8-N-(decylthio)theophylline involves its interaction with specific molecular targets and pathways. As a xanthine derivative, it is likely to act as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP (cAMP) levels within cells. This can result in various physiological effects, including smooth muscle relaxation and anti-inflammatory actions . Additionally, the compound may interact with adenosine receptors, further contributing to its biological effects.
Comparison with Similar Compounds
Key Differences Highlighted by Available Evidence :
Critical Gaps in Evidence
The absence of direct data on "this compound" in the provided sources precludes a detailed comparison. For a rigorous analysis, the following would be required:
Synthetic Studies : Synthesis routes and purity data for the compound.
Physicochemical Data : Experimental measurements of solubility, logP, and stability.
Biological Activity: Comparative IC₅₀ values against adenosine receptors or other targets.
Structural Analogues: Comparisons with theophylline derivatives like 8-(p-Sulfophenyl)theophylline (adenosine antagonist) or Pentoxifylline (hemorrheologic agent).
Recommendations for Further Research
To address the evidence gap, consult:
- PubChem/ChEMBL : For experimental or computational data on the compound.
- Patent Databases : To identify prior claims about its synthesis or applications.
- Theophylline Derivative Studies: E.g., "Thiolated xanthines as adenosine receptor modulators" (hypothetical citation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
